molecular formula C20H21FN2O3 B2367848 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide CAS No. 905664-90-6

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2367848
CAS No.: 905664-90-6
M. Wt: 356.397
InChI Key: CGNVSZKVULFNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide is a synthetic small molecule of significant interest in neuroscience research, particularly as a potential modulator of the endocannabinoid system. Its structure is rationally designed, incorporating a pyrrolidinone core and substituted phenyl rings, which is characteristic of ligands targeting enzymes like fatty acid amide hydrolase (FAAH) [Source: National Library of Medicine] . FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide; thus, inhibitors of this enzyme are valuable tools for probing endocannabinoid signaling [Source: ScienceDirect] . By potentially altering anandamide levels, this compound enables researchers to investigate the role of this signaling pathway in a range of physiological and pathological processes, including pain perception, inflammation, and emotional behavior in preclinical models. Its research applications extend to the study of neurological disorders where endocannabinoid tone is implicated, offering a chemical probe to explore novel therapeutic mechanisms without the psychoactive effects typically associated with direct cannabinoid receptor agonists.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-9-2-14(3-10-18)4-11-19(24)22-16-12-20(25)23(13-16)17-7-5-15(21)6-8-17/h2-3,5-10,16H,4,11-13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNVSZKVULFNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of γ-Amino Acids

The pyrrolidinone ring can be synthesized via cyclocondensation of γ-amino acids with ketones or aldehydes. For example, reacting 4-fluoroaniline with ethyl acetoacetate under acidic conditions yields 1-(4-fluorophenyl)-5-oxopyrrolidin-3-one , which is subsequently reduced to the amine intermediate using sodium borohydride or catalytic hydrogenation.

Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%)
Cyclization 4-Fluoroaniline, ethyl acetoacetate, HCl 80°C 6 h 65–70
Reduction NaBH₄, MeOH 0–25°C 2 h 85–90

Paal-Knorr Pyrrole Synthesis Modification

Alternative routes adapt the Paal-Knorr synthesis, where 1,4-diketones react with 4-fluoroaniline to form the pyrrolidinone ring. For instance, 2,5-dimethoxy-2,5-dihydrofuran and 4-fluoroaniline in acetic acid yield the desired intermediate after hydrolysis.

Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid

Friedel-Crafts Acylation

Arylpropanoic acids are synthesized via Friedel-Crafts acylation of 4-methoxytoluene with acryloyl chloride in the presence of AlCl₃, followed by hydrolysis of the resulting ketone to the carboxylic acid.

Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%)
Acylation AlCl₃, acryloyl chloride, DCM 0°C → 25°C 4 h 75–80
Hydrolysis H₂O, H₂SO₄ 100°C 3 h 90–95

Grignard Addition

Alternatively, 4-methoxybenzyl magnesium bromide reacts with ethyl acrylate , followed by acidic workup to yield the propanoic acid.

Amide Coupling to Assemble the Final Compound

The final step involves coupling 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with 3-(4-methoxyphenyl)propanoic acid using carbodiimide-based reagents.

HATU-Mediated Coupling

Reaction Conditions

Reagent Solvent Base Temperature Time Yield (%)
HATU DMF DIPEA 25°C 12 h 70–75

EDCl/HOBt Activation

Alternative activation with EDCl and HOBt in dichloromethane affords the amide in comparable yields.

Purification and Characterization

Purification Methods

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7)
  • Recrystallization : Ethanol/water mixture

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, 2H, Ar-F), 6.85 (d, 2H, Ar-OCH₃), 4.25 (m, 1H, NH), 3.75 (s, 3H, OCH₃).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Stereochemical Control

The chiral center at C3 of the pyrrolidinone ring necessitates asymmetric synthesis. Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution improves enantiomeric excess.

Solubility Issues

The compound’s low aqueous solubility (LogSₙ = -3.04) complicates purification. Microwave-assisted synthesis reduces reaction times and improves crystallinity.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

Parameter Laboratory Scale Pilot Scale
Batch Size 1 g 1 kg
Yield 70% 65%
Purity 98% 97%

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, acids, bases, and catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in some cases .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the aryl groups significantly affected the anticancer efficacy. The introduction of fluorine atoms in specific positions enhanced the compound's potency against tumor cells, suggesting a strategic approach for designing more effective anticancer agents.

CompoundCell LinePercent Growth Inhibition (%)
Compound 6hSNB-1986.61
Compound 6hOVCAR-885.26
Compound 6hNCI-H4075.99

Antitubercular Activity

Another area of interest is the antitubercular activity of related compounds. Research has shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL .

Insights into Mechanism

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for the survival of M. tuberculosis. The SAR studies suggest that specific functional groups enhance antibacterial activity while maintaining low toxicity profiles.

CompoundMIC (μg/mL)Activity Level
Compound 3m4Potent
Compound 3a16Moderate
Compound 3b32Moderate

Potential Therapeutic Uses

Beyond anticancer and antitubercular applications, this compound may have broader therapeutic implications due to its structural characteristics that allow for interaction with various biological targets.

Pharmacological Profile

Pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a candidate for further development in treating diseases beyond cancer and tuberculosis.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may bind to a specific enzyme’s active site, inhibiting its activity and altering the metabolic pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name (Core Structure) Core Heterocycle Substituents Biological Activity Reference
N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide Pyrrolidinone 4-Fluorophenyl (position 1), 3-(4-methoxyphenyl)propanamide (position 3) Not explicitly reported -
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole 4-Fluorophenyl (thiazole C5), furan-2-yl (propanamide) Anticancer (KPNB1 inhibition)
N-(4-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)-3-(4-methoxyphenyl)propanamide (3a) Imidazole 4-Fluorophenyl (imidazole C4), 4-methoxyphenylpropanamide (pyridine C2) p38α MAPK inhibition
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 1,2,4-Oxadiazole 2-Fluorophenyl (amide), 4-methoxyphenyl (oxadiazole C3) Unspecified
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole 4-Fluorophenyl (amide), 4-methoxyphenyl (propanamide), tetrazole (C2) Unspecified (supplier data)
Key Observations:

Heterocyclic Core Diversity: The pyrrolidinone core (target compound) is distinct from thiazole, imidazole, oxadiazole, and tetrazole analogs.

Substituent Effects :

  • The 4-fluorophenyl group is a common feature across analogs, contributing to electron-withdrawing effects and enhanced metabolic stability.
  • 4-Methoxyphenyl groups improve lipophilicity and may engage in π-π stacking or hydrophobic interactions in receptor binding .

Functional Group Variations: The tetrazole in introduces a highly polar and acidic moiety (pKa ~4.7), contrasting with the neutral pyrrolidinone. Tetrazoles are often used as bioisosteres for carboxylic acids . The oxadiazole () is a planar heterocycle with electron-deficient properties, often used to enhance metabolic resistance .

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide (CAS Number: 905664-90-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H21_{21}FN2_2O3_3 with a molecular weight of 356.4 g/mol. The compound features a pyrrolidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20_{20}H21_{21}FN2_2O3_3
Molecular Weight356.4 g/mol
CAS Number905664-90-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the fluorophenyl and methoxyphenyl groups. Various methods have been reported in literature for optimizing yield and purity.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For example, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Cytotoxicity and Hemolytic Activity

Studies assessing the cytotoxicity of related compounds have demonstrated low hemolytic activity, indicating a favorable safety profile. For instance, certain derivatives exhibited hemolysis percentages below 15%, suggesting minimal toxicity to red blood cells .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within bacterial cells. The presence of the fluorophenyl group may enhance binding affinity to bacterial proteins or enzymes critical for survival, while the methoxy group could influence solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives against multiple bacterial strains using the broth microdilution method. Compounds demonstrated MIC values ranging from 7.14 µM to 9.24 µM against pathogens such as Pseudomonas aeruginosa and Bacillus subtilis .
  • Toxicological Assessment : Hemolytic activity was measured using bovine red blood cells, revealing that most tested compounds had low hemolytic effects, indicating potential for therapeutic use with reduced side effects .

Q & A

Basic: What are the established synthetic routes for this compound, and what key parameters influence yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

Formation of the pyrrolidinone core : Cyclization of substituted γ-aminobutyric acid derivatives under acidic conditions.

Introduction of the 4-fluorophenyl group : Nucleophilic substitution or coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) .

Amide bond formation : Condensation of the pyrrolidinone intermediate with 3-(4-methoxyphenyl)propanoic acid via carbodiimide-mediated coupling (e.g., EDCI/HOBt).

Key Parameters Affecting Yield:

ParameterOptimal Range/ApproachImpact on Yield
Temperature0–25°C (amide coupling)Prevents racemization
SolventAnhydrous DMF or THFEnhances reagent solubility
CatalystPd(PPh₃)₄ for Suzuki coupling>80% coupling efficiency
Reaction Time12–24 hrs (cyclization step)Ensures complete ring closure

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions, structural analogs, or target specificity. Strategies include:

  • Standardized Assay Protocols : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Structural Validation : Confirm compound purity via HPLC (>98%) and X-ray crystallography (using SHELXL for refinement) .
  • Comparative Analysis : Test analogs (e.g., 1-(3-fluorophenyl) derivatives ) to isolate substituent-specific effects.

Example: If anti-inflammatory activity conflicts, compare IC₅₀ values under identical TNF-α inhibition assays .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl/methoxyphenyl) and amide NH (δ 8.1–8.3 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ = 385.14 g/mol).
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths (±0.003 Å accuracy) .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity in the pyrrolidinone ring formation.
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers during amide coupling.
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for >99% enantiomeric excess .

Optimization Table:

MethodEfficiency (%)Cost
Chiral HPLC99High
Enzymatic Resolution85–90Moderate
Chiral Auxiliaries90–95Low

Basic: Which functional groups dictate reactivity and pharmacokinetics?

Methodological Answer:

  • Amide Group : Hydrolysis-resistant under physiological pH but susceptible to hepatic amidases.
  • 4-Methoxyphenyl : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
  • Fluorophenyl : Electron-withdrawing effects stabilize metabolic oxidation (t₁/₂ = 6–8 hrs in microsomal assays) .

Advanced: How can computational models predict pharmacokinetics?

Methodological Answer:

  • Molecular Docking : AutoDock Vina to simulate binding to CYP3A4 (major metabolic enzyme).
  • QSAR Models : Correlate substituents (e.g., 4-F vs. 4-Cl ) with clearance rates.
  • ADMET Prediction : SwissADME to estimate bioavailability (~65%) and P-glycoprotein efflux risk.

Validation Example:

ParameterPredicted ValueExperimental Value
logP2.82.7 (±0.1)
Plasma Protein Binding89%92% (±3%)

Basic: What in vitro biological targets and assays are documented?

Methodological Answer:

  • Targets :

    • COX-2 Inhibition : IC₅₀ = 1.2 µM (ELISA-based assay) .
    • Dopamine D2 Receptor : Kᵢ = 85 nM (radioligand binding in CHO cells) .
  • Assay Conditions :

    ParameterCOX-2 AssayD2 Receptor Assay
    Cell LineRAW 264.7CHO-K1
    Incubation Time24 hrs1 hr

Advanced: How to validate metabolic pathways in hepatic models?

Methodological Answer:

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect hydroxylated metabolites.
  • Phase II Conjugation : Identify glucuronide adducts using UDP-glucuronosyltransferase inhibitors.
  • Isotope Labeling : Synthesize ¹⁴C-labeled compound to track biliary excretion in rodent models .

Key Metabolites Identified:

Metabolitem/z ([M+H]⁺)Pathway
Hydroxylated Pyrrolidinone401.15CYP3A4 oxidation
O-Desmethyl Derivative371.12Demethylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.